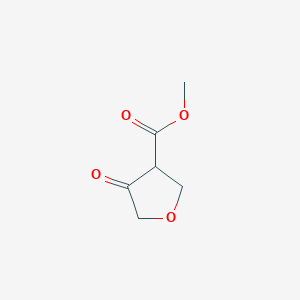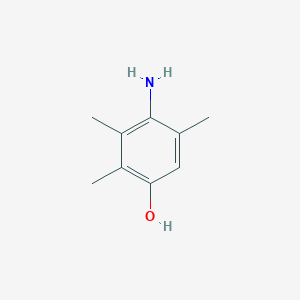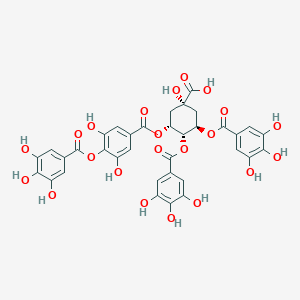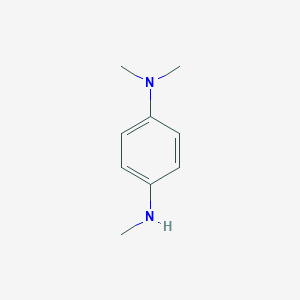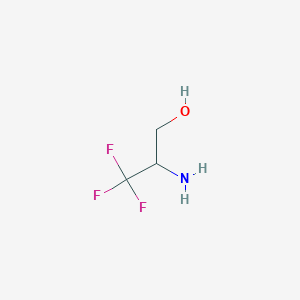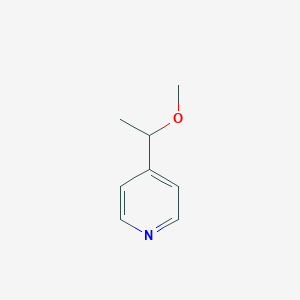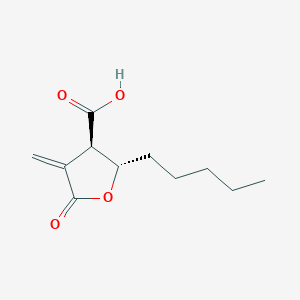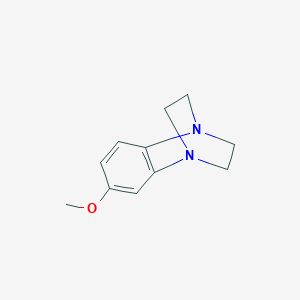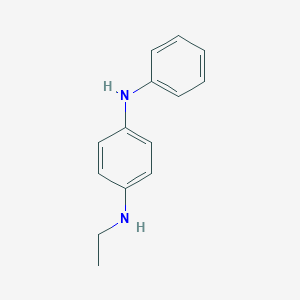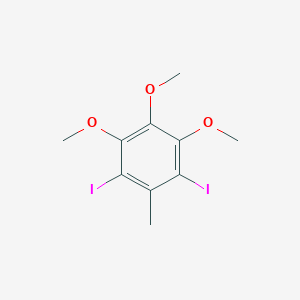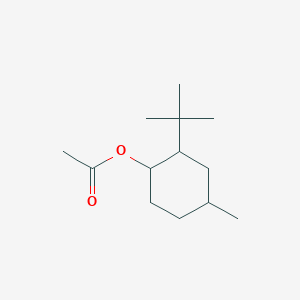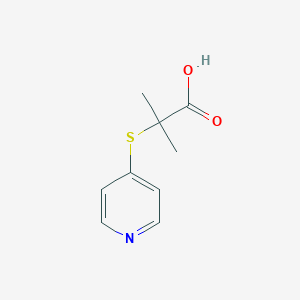![molecular formula C8H11NOS B046345 Ethanone,1-[3-(dimethylamino)-2-thienyl]-(9ci) CAS No. 111859-86-0](/img/structure/B46345.png)
Ethanone,1-[3-(dimethylamino)-2-thienyl]-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Dimethylamino)thiophen-2-YL]ethanone is a heterocyclic compound containing a thiophene ring substituted with a dimethylamino group and an ethanone moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone typically involves the reaction of 3-(dimethylamino)thiophene with ethanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Dimethylamino)thiophen-2-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
1-[3-(Dimethylamino)thiophen-2-YL]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Thiophene: A simpler analog without the dimethylamino and ethanone substituents.
2-Acetylthiophene: Similar structure but lacks the dimethylamino group.
3-(Dimethylamino)thiophene: Lacks the ethanone moiety.
Uniqueness: 1-[3-(Dimethylamino)thiophen-2-YL]ethanone is unique due to the presence of both the dimethylamino group and the ethanone moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
111859-86-0 |
|---|---|
Fórmula molecular |
C8H11NOS |
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6(10)8-7(9(2)3)4-5-11-8/h4-5H,1-3H3 |
Clave InChI |
WXWQGNQDWULAMS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CS1)N(C)C |
SMILES canónico |
CC(=O)C1=C(C=CS1)N(C)C |
Sinónimos |
Ethanone, 1-[3-(dimethylamino)-2-thienyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


